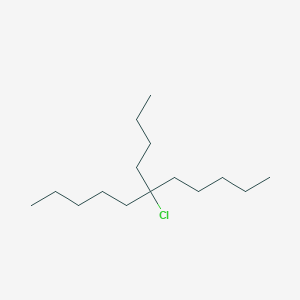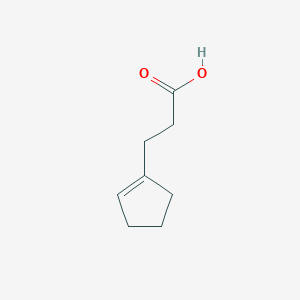
3-(Cyclopent-1-EN-1-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopent-1-EN-1-YL)propanoic acid is an organic compound with the molecular formula C8H12O2 It is characterized by a cyclopentene ring attached to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopent-1-EN-1-YL)propanoic acid typically involves the reaction of cyclopentene with a suitable propanoic acid derivative. One common method includes the use of organocerium reagents, which react with cycloalkanones to form the desired product . The reaction conditions often involve the use of MsCl or SOCl2 with DBU to facilitate the formation of the cyclopentene ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of large-scale reactors and purification techniques would likely be employed to produce this compound in significant quantities.
化学反応の分析
Types of Reactions: 3-(Cyclopent-1-EN-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of cyclopentanone or cyclopentane carboxylic acid.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated or hydroxylated cyclopentene derivatives.
科学的研究の応用
3-(Cyclopent-1-EN-1-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Cyclopent-1-EN-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Cyclopentane carboxylic acid: Similar structure but with a saturated cyclopentane ring.
Cyclopentene carboxylic acid: Similar structure but with a different position of the double bond.
Cyclopentyl propanoic acid: Similar structure but with a saturated cyclopentane ring and a propanoic acid moiety.
Uniqueness: 3-(Cyclopent-1-EN-1-YL)propanoic acid is unique due to the presence of the cyclopentene ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and unique reactivity in chemical reactions, making it a valuable compound for various research applications.
特性
CAS番号 |
2910-67-0 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
3-(cyclopenten-1-yl)propanoic acid |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-5-7-3-1-2-4-7/h3H,1-2,4-6H2,(H,9,10) |
InChIキー |
KIBJSFKLSFCWSF-UHFFFAOYSA-N |
正規SMILES |
C1CC=C(C1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


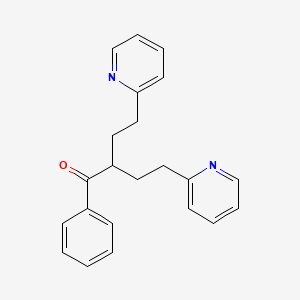
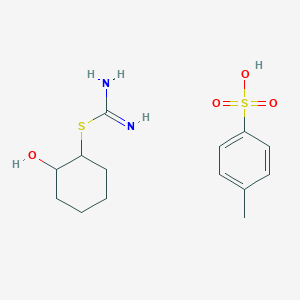
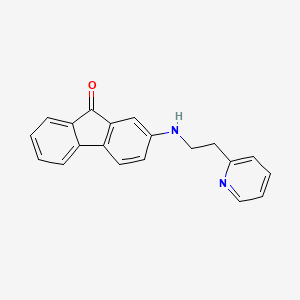
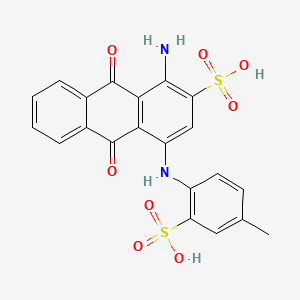
![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)
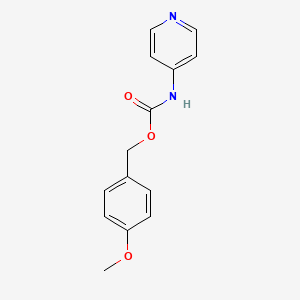
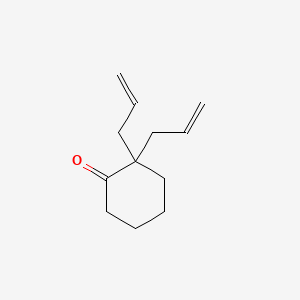
![N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B14734087.png)
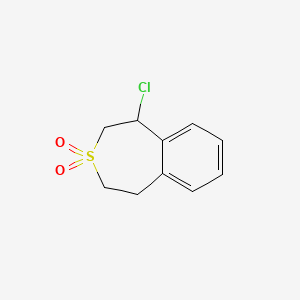
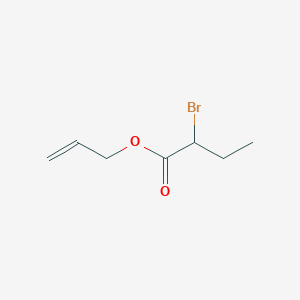
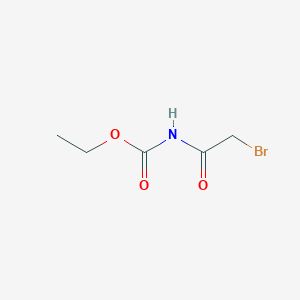
![(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14734101.png)
